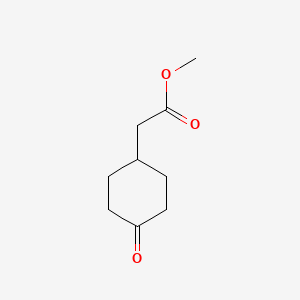

Methyl 2-(4-oxocyclohexyl)acetate

Description

BenchChem offers high-quality Methyl 2-(4-oxocyclohexyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-oxocyclohexyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZHUDXZHNLVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611609 | |

| Record name | Methyl (4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66405-41-2 | |

| Record name | Methyl (4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-oxocyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-oxocyclohexyl)acetate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-oxocyclohexyl)acetate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly as a valuable building block for the preparation of complex pharmaceutical agents. Its unique structure, incorporating both a ketone and a methyl ester functionality, allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of various drug candidates. This technical guide provides a comprehensive overview of the synthesis of methyl 2-(4-oxocyclohexyl)acetate, its physicochemical properties, and its emerging applications in drug development, with a focus on its role as a precursor to key pharmacophores.

Chemical and Physical Properties

Methyl 2-(4-oxocyclohexyl)acetate, with the CAS number 66405-41-2, is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(4-oxocyclohexyl)acetate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₃ | [2][3] |

| Molecular Weight | 170.21 g/mol | [2][3] |

| CAS Number | 66405-41-2 | [2] |

| IUPAC Name | methyl 2-(4-oxocyclohexyl)acetate | [2] |

| Synonyms | Methyl (4-oxocyclohexyl)acetate, (4-OXO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER, 4-(methoxycarbonylmethyl)cyclohexanone | [2] |

| Density | 1.06 g/cm³ | [3] |

| Boiling Point | 247.8 °C at 760 mmHg | [3] |

| Flash Point | 103.2 °C | [3] |

| Refractive Index | 1.454 | [3] |

Synthesis of Methyl 2-(4-oxocyclohexyl)acetate

A robust and well-documented synthetic route to methyl 2-(4-oxocyclohexyl)acetate proceeds via a three-step sequence starting from the commercially available 4-hydroxyphenylacetic acid. This pathway involves an initial esterification, followed by catalytic hydrogenation of the aromatic ring, and concluding with the oxidation of the resulting secondary alcohol to the target ketone.

Caption: Synthetic pathway to Methyl 2-(4-oxocyclohexyl)acetate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-hydroxyphenyl)acetate

This initial step involves the Fischer esterification of 4-hydroxyphenylacetic acid.

-

Materials:

-

4-Hydroxyphenylacetic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid

-

Toluene

-

Magnesium sulfate

-

Activated charcoal

-

3A Molecular Sieves

-

-

Procedure:

-

A solution of 4-hydroxyphenylacetic acid (0.1 mole) in methanol (500 mL) is prepared in a Soxhlet extractor charged with 3A molecular sieves.

-

Concentrated sulfuric acid (2 mL) is carefully added as a catalyst.

-

The solution is heated to reflux for 72 hours. The molecular sieves are exchanged at 24-hour intervals to remove the water formed during the reaction and drive the equilibrium towards the product.

-

After cooling, the reaction mixture is evaporated to yield an oil.

-

The oil is dissolved in toluene (100 mL) and washed three times with water (100 mL each).

-

The organic phase is dried over magnesium sulfate, treated with activated charcoal to remove colored impurities, and then filtered.

-

The toluene is removed under reduced pressure to yield methyl 2-(4-hydroxyphenyl)acetate as a yellow oil.

-

Step 2: Synthesis of Methyl 2-(4-hydroxycyclohexyl)acetate via Catalytic Hydrogenation

The aromatic ring of methyl 2-(4-hydroxyphenyl)acetate is reduced to a cyclohexane ring using catalytic hydrogenation.

-

Materials:

-

Methyl 2-(4-hydroxyphenyl)acetate

-

Platinum on carbon (Pt/C) catalyst (5-10 wt%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas

-

-

Procedure:

-

Methyl 2-(4-hydroxyphenyl)acetate is dissolved in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation reactor.

-

A catalytic amount of Pt/C (5-10% by weight of the substrate) is added to the solution.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5-10 bar).

-

The reaction mixture is stirred at a controlled temperature (e.g., 20-30 °C) until the reaction is complete (monitored by TLC or GC-MS).[4]

-

Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to afford methyl 2-(4-hydroxycyclohexyl)acetate.

-

Step 3: Synthesis of Methyl 2-(4-oxocyclohexyl)acetate via Oxidation

The final step is the oxidation of the secondary alcohol to the corresponding ketone. Mild oxidation conditions are employed to avoid over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

-

Materials:

-

Methyl 2-(4-hydroxycyclohexyl)acetate

-

Pyridinium chlorochromate (PCC)

-

Sodium acetate

-

Dichloromethane (anhydrous)

-

Silica gel

-

-

Procedure:

-

A suspension of PCC and sodium acetate in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

-

A solution of methyl 2-(4-hydroxycyclohexyl)acetate in anhydrous dichloromethane is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure methyl 2-(4-oxocyclohexyl)acetate.

-

Applications in Drug Development

Methyl 2-(4-oxocyclohexyl)acetate serves as a key building block in the synthesis of various pharmaceutically active compounds. Its bifunctional nature allows for sequential or orthogonal modifications of the ketone and ester groups, providing access to a diverse range of molecular scaffolds.

Precursor to Dopamine Receptor Ligands

A closely related compound, 2-(4-aminocyclohexyl)-ethyl acetate, is a key intermediate in the preparation of dopamine receptor ligands, such as Cariprazine.[4] The synthesis of this intermediate can be envisioned starting from methyl 2-(4-oxocyclohexyl)acetate through reductive amination, highlighting the potential of the title compound in the synthesis of neurologically active agents.

Caption: Potential application in the synthesis of dopamine receptor ligands.

Scaffold for Angiotensin II Receptor Blockers (ARBs)

The structural motif of a 4-substituted cyclohexane ring is present in several important classes of drugs. For instance, the related intermediate, Ethyl 4-(4-oxocyclohexyl)benzoate, is a key component in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[5] The cyclohexanone moiety in these intermediates provides a crucial scaffold for constructing the complex molecular architectures of ARBs like Candesartan Cilexetil.[5] This suggests a potential application for methyl 2-(4-oxocyclohexyl)acetate in the synthesis of novel ARBs or other cardiovascular drugs.

Caption: Role of ARBs in the Renin-Angiotensin signaling pathway.

Safety and Handling

Methyl 2-(4-oxocyclohexyl)acetate is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Methyl 2-(4-oxocyclohexyl)acetate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. The synthetic route outlined in this guide provides a reliable method for its preparation from readily available starting materials. Its utility as a precursor for complex molecules, particularly in the synthesis of neurologically and cardiovascularly active agents, underscores its importance for medicinal chemists and process development scientists. Further exploration of its reactivity and application in the synthesis of novel therapeutic agents is a promising area for future research.

References

- 1. PubChemLite - Methyl 2-(4-oxocyclohexyl)acetate (C9H14O3) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 2-(4-oxocyclohexyl)acetate | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Methyl 2-(4-oxocyclohexyl)acetate

CAS Number: 66405-41-2

An Essential Intermediate in Kinase Inhibitor Synthesis

Introduction

Methyl 2-(4-oxocyclohexyl)acetate, with the CAS registry number 66405-41-2, is a cyclic ketoester that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a ketone and a methyl ester, makes it a versatile intermediate for the construction of various heterocyclic and carbocyclic scaffolds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its significant application in the development of targeted cancer therapeutics, specifically as a precursor to Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Chemical and Physical Properties

Methyl 2-(4-oxocyclohexyl)acetate is a clear, colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₃ | [2][3][4] |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| CAS Number | 66405-41-2 | [1][2][3] |

| Appearance | Clear to pale yellow liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [3][4] |

| Boiling Point | 247.8 ± 13.0 °C at 760 mmHg | [3][4] |

| Flash Point | 103.2 ± 19.9 °C | [3] |

| Refractive Index | 1.454 | [4] |

| SMILES | COC(=O)CC1CCC(=O)CC1 | [1] |

| InChI | InChI=1S/C9H14O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7H,2-6H2,1H3 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of Methyl 2-(4-oxocyclohexyl)acetate in CDCl₃ (300 MHz) shows the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.71 | s | 3H | -OCH₃ |

| 2.39 | m | 4H | -CH₂-C(=O)-CH₂- (cyclohexanone) |

| 2.38 | m | 1H | -CH-CH₂-COOCH₃ |

| 2.36 | d | 2H | -CH₂-COOCH₃ |

| 2.16 | m | 2H | Cyclohexyl protons |

| 1.50 | m | 2H | Cyclohexyl protons |

Mass Spectrometry

GC-MS data is available for Methyl 2-(4-oxocyclohexyl)acetate. The predicted collision cross section (CCS) values for various adducts are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 171.10158 | 135.7 |

| [M+Na]⁺ | 193.08352 | 141.3 |

| [M-H]⁻ | 169.08702 | 138.7 |

Experimental Protocols

Synthesis of Methyl 2-(4-oxocyclohexyl)acetate

A common synthetic route to Methyl 2-(4-oxocyclohexyl)acetate involves the esterification of (4-oxocyclohexyl)acetic acid. A representative procedure is as follows:

Materials:

-

(4-oxocyclohexyl)acetic acid

-

Methanol

-

Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a solution of (4-oxocyclohexyl)acetic acid in methanol, slowly add thionyl chloride at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water in an ice bath.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to yield pure Methyl 2-(4-oxocyclohexyl)acetate as a clear oil.

Applications in Drug Development

Methyl 2-(4-oxocyclohexyl)acetate is a key intermediate in the synthesis of several patented Cyclin-Dependent Kinase 9 (CDK9) inhibitors. CDK9 is a transcriptional regulator that is a promising target for anticancer therapies. The 4-oxocyclohexyl moiety of this intermediate is incorporated into the final inhibitor structure, highlighting its importance in establishing the molecular framework necessary for biological activity.

Patents citing the use of Methyl 2-(4-oxocyclohexyl)acetate in the synthesis of kinase inhibitors include:

-

US9796708: Pyrrolo [2,3 -b] Pyridine Cdk9 Kinase Inhibitors

-

US9670208: Serine/Threonine Kinase Inhibitors

-

US9328112: Tetracyclic Cdk9 Kinase Inhibitors

-

US9073922: Pyrrolo[2,3 -b] Pyridine Cdk9 Kinase Inhibitors

-

US9346813: Pyrrolopyrimindine Cdk9 Kinase Inhibitors

Synthetic Workflow in Drug Development

The general workflow for the utilization of Methyl 2-(4-oxocyclohexyl)acetate in the synthesis of CDK9 inhibitors is depicted below.

Caption: Synthetic workflow for CDK9 inhibitors.

Signaling Pathways

Methyl 2-(4-oxocyclohexyl)acetate itself is not known to directly interact with biological signaling pathways. Its significance lies in its role as a structural precursor to pharmacologically active molecules. The CDK9 inhibitors synthesized from this intermediate act on the transcriptional machinery of the cell.

CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from abortive to productive transcriptional elongation.[5] By inhibiting CDK9, the synthesis of short-lived anti-apoptotic proteins is suppressed, leading to apoptosis in cancer cells.[2][6]

The signaling pathway affected by the final drug products derived from Methyl 2-(4-oxocyclohexyl)acetate is illustrated below.

Caption: Inhibition of CDK9 signaling pathway.

Conclusion

Methyl 2-(4-oxocyclohexyl)acetate is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance in the field of drug development lies in its utility as a key building block for the synthesis of potent and selective CDK9 kinase inhibitors. The structural features of this molecule are integral to the design of these targeted therapeutics, which hold promise for the treatment of various cancers. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize Methyl 2-(4-oxocyclohexyl)acetate in their synthetic and medicinal chemistry endeavors.

References

- 1. Methyl 2-(4-oxocyclohexyl)acetate | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of novel CDK9 inhibitor with tridentate ligand: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl (4-oxocyclohexyl)acetate | CAS#:66405-41-2 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

"Methyl 2-(4-oxocyclohexyl)acetate" molecular structure and weight

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 2-(4-oxocyclohexyl)acetate, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Properties

Methyl 2-(4-oxocyclohexyl)acetate is a cyclic ketoester. The molecule consists of a cyclohexane ring with a ketone group at the fourth position and a methyl acetate group attached to the second carbon.

Chemical Structure:

The structure of Methyl 2-(4-oxocyclohexyl)acetate can be represented by the SMILES string: COC(=O)CC1CCC(=O)CC1. This notation describes a methyl group (C) double-bonded to an oxygen (=O) and single-bonded to another oxygen (O), which is attached to a carbon chain (C). This ester group is connected to a cyclohexane ring (C1CCC(CC1)=O) which contains a ketone functional group.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H14O3 | [1][2][3][4][5][6] |

| Molecular Weight | 170.21 g/mol | [1][2][3][4] |

| Exact Mass | 170.094294304 Da | [1][2] |

| CAS Number | 66405-41-2 | [2][3][4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 247.8 ± 13.0 °C at 760 mmHg | [1][4] |

| Flash Point | 103.2 ± 19.9 °C | [1][4] |

Synthesis and Experimental Protocols

The synthesis of Methyl 2-(4-oxocyclohexyl)acetate can be achieved through various organic synthesis routes. A common conceptual pathway involves the esterification of 2-(4-oxocyclohexyl)acetic acid or the alkylation of a cyclohexanone derivative.

A generalized experimental workflow for its synthesis via the Dieckmann condensation of a precursor diester followed by hydrolysis, decarboxylation, and subsequent esterification is outlined below.

General Experimental Protocol for Esterification:

-

Reaction Setup: To a solution of 2-(4-oxocyclohexyl)acetic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure Methyl 2-(4-oxocyclohexyl)acetate.

Logical Relationship of Functional Groups

The chemical reactivity and properties of Methyl 2-(4-oxocyclohexyl)acetate are dictated by the interplay of its constituent functional groups: the ketone and the methyl ester. The logical relationship and the key reactive sites of the molecule are depicted in the diagram below.

References

- 1. echemi.com [echemi.com]

- 2. Methyl 2-(4-oxocyclohexyl)acetate | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl (4-oxocyclohexyl)acetate | CAS#:66405-41-2 | Chemsrc [chemsrc.com]

- 5. PubChemLite - Methyl 2-(4-oxocyclohexyl)acetate (C9H14O3) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 2-(4-oxocyclohexyl)acetate [m.chemicalbook.com]

Spectroscopic Profile of Methyl 2-(4-oxocyclohexyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(4-oxocyclohexyl)acetate (CAS No. 66405-41-2), a compound of interest in various chemical research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Methyl 2-(4-oxocyclohexyl)acetate.

Table 1: ¹H NMR Spectroscopic Data[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.71 | s | -OCH₃ (Methyl ester) |

| 2.39 | m | -CH₂- (Cyclohexane ring) |

| 2.38 | m | -CH- (Cyclohexane ring) |

| 2.36 | d | -CH₂-CO- (Acetyl group) |

| 2.16 | m | -CH₂- (Cyclohexane ring) |

| 1.50 | m | -CH₂- (Cyclohexane ring) |

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

(Data not available in the search results)

Table 3: Infrared (IR) Spectroscopic Data

(Data not available in the search results)

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 170.09 | [M]⁺ (Molecular Ion) |

(Detailed fragmentation data not available in the search results)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

A sample of Methyl 2-(4-oxocyclohexyl)acetate was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 300 MHz spectrometer.[1] The data was processed, and chemical shifts were referenced to the residual solvent peak.

¹³C NMR Spectroscopy Protocol:

A sample of Methyl 2-(4-oxocyclohexyl)acetate is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is typically acquired on a spectrometer operating at a frequency of 75 or 125 MHz. To enhance the signal-to-noise ratio, a larger number of scans are accumulated compared to ¹H NMR. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

A small amount of the neat liquid sample of Methyl 2-(4-oxocyclohexyl)acetate is placed directly onto the diamond crystal of an ATR-FT-IR spectrometer. The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A dilute solution of Methyl 2-(4-oxocyclohexyl)acetate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for Methyl 2-(4-oxocyclohexyl)acetate. While ¹H NMR data has been presented, further investigation is required to obtain and fully characterize the ¹³C NMR, IR, and detailed MS fragmentation data for this compound. The provided experimental protocols offer a foundation for researchers to acquire this data and further elucidate the structure and properties of this molecule.

References

Technical Guide: 1H NMR Spectrum of Methyl 2-(4-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-oxocyclohexyl)acetate. Due to the absence of publicly available experimental spectral data in scientific literature and spectral databases, this guide presents a theoretical analysis based on established principles of NMR spectroscopy. The predicted chemical shifts, multiplicities, and coupling constants are derived from the molecular structure and comparison with analogous compounds. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this molecule.

Molecular Structure and Proton Environments

The chemical structure of Methyl 2-(4-oxocyclohexyl)acetate (C₉H₁₄O₃) is presented below. The molecule possesses several distinct proton environments, which will give rise to a characteristic 1H NMR spectrum.

Figure 1. Chemical structure of Methyl 2-(4-oxocyclohexyl)acetate with proton labeling.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for Methyl 2-(4-oxocyclohexyl)acetate. These predictions are based on the analysis of the chemical structure and typical chemical shift values for similar functional groups and structural motifs. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H g (-OCH₃) | ~3.7 | Singlet (s) | 3H | N/A |

| H f (-CH₂-COO) | ~2.3 | Doublet (d) | 2H | ~7 |

| H d, H e (CH₂ adjacent to C=O) | ~2.2 - 2.5 | Multiplet (m) | 4H | N/A |

| H a (-CH-) | ~1.8 - 2.1 | Multiplet (m) | 1H | N/A |

| H b, H c (CH₂) | ~1.3 - 1.7 | Multiplet (m) | 4H | N/A |

Analysis of Predicted Signals

-

-OCH₃ (Hg): The methyl ester protons are expected to appear as a sharp singlet around 3.7 ppm, as they are not coupled to any other protons.

-

-CH₂-COO (Hf): The methylene protons adjacent to the ester group are expected to be a doublet, coupling with the methine proton (Ha). Their chemical shift is predicted to be around 2.3 ppm due to the deshielding effect of the carbonyl group.

-

CH₂ adjacent to C=O (Hd, He): The four protons on the carbons alpha to the ketone carbonyl group are expected to be in a complex multiplet in the range of 2.2-2.5 ppm. Their chemical environment is similar, leading to overlapping signals.

-

-CH- (Ha): The methine proton on the cyclohexane ring is expected to be a multiplet, coupled to the adjacent methylene protons (Hb, Hc, and Hf). Its signal is predicted to be in the range of 1.8-2.1 ppm.

-

CH₂ (Hb, Hc): The remaining four methylene protons on the cyclohexane ring are expected to appear as a broad multiplet in the more upfield region of 1.3-1.7 ppm.

Experimental Protocol

While a specific experimental protocol for this compound is not available, a general procedure for acquiring a 1H NMR spectrum is provided below for reference.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of Methyl 2-(4-oxocyclohexyl)acetate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

- Typical acquisition parameters would include:

- Number of scans: 16 or 32

- Relaxation delay: 1-2 seconds

- Pulse width: 90°

- Spectral width: 10-12 ppm

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

- Integrate the signals to determine the relative number of protons.

- Analyze the multiplicities and coupling constants of the signals.

Logical Relationships of Proton Signals

The following diagram illustrates the expected spin-spin coupling interactions between the different proton environments in Methyl 2-(4-oxocyclohexyl)acetate.

Figure 2. Predicted spin-spin coupling network for Methyl 2-(4-oxocyclohexyl)acetate.

This technical guide provides a predicted 1H NMR analysis for Methyl 2-(4-oxocyclohexyl)acetate based on fundamental NMR principles. While experimental data is not currently available in the public domain, the information presented here offers a solid foundation for the interpretation of experimentally acquired spectra of this compound. Researchers are advised to use this guide as a reference and to confirm the assignments through their own experimental work.

In-Depth Technical Guide to the 13C NMR Spectral Analysis of Methyl 2-(4-oxocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(4-oxocyclohexyl)acetate. This document outlines the predicted chemical shifts, detailed experimental protocols for spectral acquisition, and the application of advanced NMR techniques for complete structural elucidation.

Predicted 13C NMR Spectral Data

The structure of Methyl 2-(4-oxocyclohexyl)acetate contains eight unique carbon atoms. Based on the analysis of its constituent functional groups—a cyclohexanone ring and a methyl acetate moiety—the predicted 13C NMR chemical shifts are summarized in Table 1. These predictions are derived from established chemical shift ranges for ketones, esters, and substituted cyclohexanes.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl 2-(4-oxocyclohexyl)acetate

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| C1 | Carbonyl (Ketone) | 208 - 212 | C |

| C2, C6 | CH2 (alpha to C=O) | 38 - 42 | CH2 |

| C3, C5 | CH2 (beta to C=O) | 25 - 29 | CH2 |

| C4 | CH (substituted) | 38 - 42 | CH |

| C7 | CH2 (alpha to ester C=O) | 39 - 43 | CH2 |

| C8 | Carbonyl (Ester) | 170 - 175 | C |

| C9 | O-CH3 (Ester) | 50 - 54 | CH3 |

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of Methyl 2-(4-oxocyclohexyl)acetate is detailed below.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of Methyl 2-(4-oxocyclohexyl)acetate.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe to the 13C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Pulse Sequence: A standard proton-decoupled pulse sequence, such as zgpg30 on Bruker instruments, should be used for a routine 13C{1H} spectrum.

-

Acquisition Parameters:

-

Spectral Width (SW): 0 to 220 ppm.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

Structural Elucidation using DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the multiplicity of each carbon signal.

-

DEPT-90: This experiment will only show signals for CH (methine) carbons.

-

DEPT-135: This experiment will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Table 2: Predicted DEPT-90 and DEPT-135 Results for Methyl 2-(4-oxocyclohexyl)acetate

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-90 Signal | DEPT-135 Signal |

| C1 | 208 - 212 | Absent | Absent |

| C2, C6 | 38 - 42 | Absent | Negative |

| C3, C5 | 25 - 29 | Absent | Negative |

| C4 | 38 - 42 | Positive | Positive |

| C7 | 39 - 43 | Absent | Negative |

| C8 | 170 - 175 | Absent | Absent |

| C9 | 50 - 54 | Absent | Positive |

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis.

Caption: Molecular structure of Methyl 2-(4-oxocyclohexyl)acetate with carbon numbering.

Caption: Logical workflow for the 13C NMR spectral analysis.

"Methyl 2-(4-oxocyclohexyl)acetate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-oxocyclohexyl)acetate is a bifunctional organic molecule featuring a cyclohexanone ring and a methyl ester functionality. This unique combination of a reactive ketone and an ester group makes it a valuable intermediate and building block in organic synthesis. Its structural motif is found in various biologically active molecules and serves as a key component in the synthesis of pharmaceutical intermediates and other complex organic structures. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-oxocyclohexyl)acetate, along with relevant (though generalized) experimental insights.

Physicochemical Properties

The physical and chemical properties of Methyl 2-(4-oxocyclohexyl)acetate are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 66405-41-2 | [1][2] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid (predicted) | [4] |

| Odor | Pleasant, fruity (predicted) | [4] |

| Density | 1.06 - 1.1 g/cm³ | [2][5] |

| Boiling Point | 247.8 °C at 760 mmHg | [2][5] |

| Flash Point | 103.2 °C | [2][5] |

| Refractive Index | 1.454 | [2] |

Table 2: Computed Chemical Properties

| Property | Value | Reference |

| XLogP3 | 0.5 - 1.3 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 170.094294304 Da | [1][2] |

| Topological Polar Surface Area | 43.4 Ų | [1][2] |

| Heavy Atom Count | 12 | [2] |

| Complexity | 176 | [2] |

Synthesis and Purification

General Synthetic Strategies

The synthesis of this keto-ester could potentially be achieved through several established methodologies in organic chemistry, including:

-

Dieckmann Condensation: An intramolecular Claisen condensation of a pimelic acid diester, followed by hydrolysis, decarboxylation, and subsequent esterification of the resulting 4-oxocyclohexanecarboxylic acid could yield the target molecule.[6][7][8][9]

-

Robinson Annulation: This powerful ring-forming reaction could be employed by reacting a suitable enolate with an α,β-unsaturated ketone to construct the cyclohexanone ring system with the required side chain for conversion to the methyl acetate moiety.[10][11][12][13][14]

-

Catalytic Hydrogenation: The catalytic hydrogenation of methyl p-hydroxyphenylacetate over a suitable catalyst could potentially reduce the aromatic ring to a cyclohexanone. However, controlling the reduction to the ketone without further reduction to the alcohol would be a significant challenge.

The logical workflow for a plausible, though not experimentally verified, synthesis is outlined below.

Caption: A generalized workflow for the potential synthesis of Methyl 2-(4-oxocyclohexyl)acetate.

Purification

Purification of Methyl 2-(4-oxocyclohexyl)acetate would typically involve standard laboratory techniques for non-volatile liquids.

Experimental Protocol: General Purification Strategy

-

Extraction: Following a synthesis, the crude product would be worked up by extraction. This typically involves dissolving the reaction mixture in an organic solvent and washing with water and brine to remove inorganic impurities and water-soluble byproducts.

-

Drying: The organic layer containing the product is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Distillation: Given its relatively high boiling point, vacuum distillation would be the preferred method for purification.[15][16][17] Distilling under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition.

-

Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel would be an effective purification method.[18][19][20][21][22] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be employed to elute the compound from the column.

Spectral Data

Spectroscopic data is essential for the structural confirmation of Methyl 2-(4-oxocyclohexyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see signals for the methoxy group protons (a singlet around 3.7 ppm), the protons of the methylene group adjacent to the ester (a doublet), the methine proton on the cyclohexane ring, and a complex multiplet for the remaining cyclohexyl protons.

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon of the ketone (around 210 ppm), the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 50 ppm), and several peaks in the aliphatic region for the carbons of the cyclohexane ring and the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups.

-

C=O stretch (ketone): A strong, sharp peak is expected around 1715 cm⁻¹.

-

C=O stretch (ester): Another strong, sharp peak should appear at a slightly higher wavenumber, typically around 1740 cm⁻¹.

-

C-O stretch (ester): A peak in the region of 1250-1000 cm⁻¹ is also characteristic of the ester group.[3]

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹ will be present due to the C-H bonds of the cyclohexane and methyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern is expected to be complex, with characteristic losses related to the ester and cyclohexanone moieties.[1] Common fragmentation pathways for cyclohexanones include α-cleavage and McLafferty rearrangements, which would lead to characteristic fragment ions.[5][23]

Caption: A typical workflow for the structural analysis of Methyl 2-(4-oxocyclohexyl)acetate.

Reactivity and Potential Applications

The chemical reactivity of Methyl 2-(4-oxocyclohexyl)acetate is dictated by its ketone and ester functional groups.

-

Ketone Reactivity: The ketone carbonyl is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing functional groups, and Wittig reactions to form alkenes.

-

Ester Reactivity: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-oxocyclohexaneacetic acid.[15][24] It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.

Applications in Drug Development and Research

The cyclohexanone scaffold is a common feature in many biologically active compounds.[4][25][26] As such, Methyl 2-(4-oxocyclohexyl)acetate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester side chain provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. Its derivatives have been investigated for a range of biological activities, although specific data for the parent compound is limited in the public domain.

Safety Information

Methyl 2-(4-oxocyclohexyl)acetate should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. Methyl 2-(4-oxocyclohexyl)acetate | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. Chapter 21 notes [web.pdx.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Robinson annulation - Wikipedia [en.wikipedia.org]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. aidic.it [aidic.it]

- 16. US2454447A - Dehydration of methyl ethyl ketone by azeotropic distillation under superatmosphericpressure - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. columbia.edu [columbia.edu]

- 19. rnlkwc.ac.in [rnlkwc.ac.in]

- 20. youtube.com [youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. GCMS Section 6.11.2 [people.whitman.edu]

- 24. mdpi.com [mdpi.com]

- 25. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methyl 2-(4-oxocyclohexyl)acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Methyl 2-(4-oxocyclohexyl)acetate (CAS No. 66405-41-2). Due to the limited availability of direct experimental data for this specific compound, this document combines information from publicly available safety and chemical property databases with established principles of organic chemistry for esters and ketones. Furthermore, it outlines detailed, standardized experimental protocols for determining solubility and stability, based on internationally recognized guidelines. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with or considering the use of Methyl 2-(4-oxocyclohexyl)acetate.

Introduction

Methyl 2-(4-oxocyclohexyl)acetate is a bifunctional organic molecule containing both a ketone and an ester functional group.[1] Its structure suggests a moderate level of polarity, which influences its solubility in various solvents.[1][2] The presence of the ester linkage, in particular, raises questions about its hydrolytic stability, while the cyclohexanone ring may be susceptible to other forms of degradation. Understanding these properties is critical for applications in chemical synthesis, formulation development, and assessing its environmental fate. This document aims to consolidate the known information and provide a framework for the experimental determination of its solubility and stability profiles.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(4-oxocyclohexyl)acetate is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(4-oxocyclohexyl)acetate

| Property | Value | Source |

| CAS Number | 66405-41-2 | PubChem[3] |

| Molecular Formula | C₉H₁₄O₃ | PubChem[3] |

| Molecular Weight | 170.21 g/mol | PubChem[3] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Boiling Point (Predicted) | 247.8 °C at 760 mmHg | ECHEMI[4] |

| Density (Predicted) | 1.06 g/cm³ | ECHEMI[4] |

| Flash Point (Predicted) | 103.2 °C | ECHEMI[4] |

| Storage Temperature | 4°C or in freezer | ChemScene[5], CymitQuimica[6] |

Solubility Profile

Table 2: Predicted Solubility of Methyl 2-(4-oxocyclohexyl)acetate

| Solvent | Predicted Solubility | Rationale / Notes |

| Water | Sparingly soluble to slightly soluble | The molecule has polar functional groups (ketone and ester) that can interact with water. However, the nonpolar hydrocarbon backbone will limit extensive solubility. |

| Methanol | Soluble | Polar protic solvent, likely to be a good solvent. |

| Ethanol | Soluble | Polar protic solvent, likely to be a good solvent. |

| Acetone | Soluble | Polar aprotic solvent, expected to be a good solvent. |

| Ethyl Acetate | Soluble | A less polar ester solvent, likely to be a good solvent. |

| Dichloromethane | Soluble | A common, moderately polar organic solvent. |

| Toluene | Soluble | A nonpolar aromatic solvent, likely to be a good solvent. |

| Hexane | Sparingly soluble | A nonpolar aliphatic solvent, solubility is expected to be limited. |

Stability Profile

The stability of Methyl 2-(4-oxocyclohexyl)acetate is a critical parameter for its storage, handling, and application. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acid or base. The ketone functionality may be susceptible to oxidation or other reactions under certain conditions. Commercial suppliers recommend storing the compound at 4°C or in a freezer, suggesting potential instability at ambient temperatures over long periods.[5][6]

Table 3: Potential Stability Considerations for Methyl 2-(4-oxocyclohexyl)acetate

| Condition | Potential for Degradation | Primary Degradation Pathway(s) |

| Acidic pH | High | Acid-catalyzed hydrolysis of the ester to form 4-oxocyclohexaneacetic acid and methanol. |

| Neutral pH | Low to Moderate | Slow hydrolysis of the ester. |

| Basic pH | High | Base-catalyzed hydrolysis (saponification) of the ester. |

| Elevated Temperature | Moderate to High | Potential for accelerated hydrolysis and other thermal degradation pathways. |

| Light (Photostability) | Possible | The ketone functionality may be susceptible to photochemical reactions. |

| Oxidizing Agents | Possible | The cyclohexanone ring could be susceptible to oxidation. |

Experimental Protocols

To obtain definitive data on the solubility and stability of Methyl 2-(4-oxocyclohexyl)acetate, standardized experimental protocols should be followed. The methodologies outlined below are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and pharmaceutical stability testing protocols.

Solubility Determination Protocol (Shake-Flask Method - adapted from OECD Guideline 105)

-

Preparation of Saturated Solution:

-

Add an excess amount of Methyl 2-(4-oxocyclohexyl)acetate to a known volume of the desired solvent (e.g., water, ethanol, etc.) in a glass flask with a stopper.

-

Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Alternatively, use centrifugation to achieve clear separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the concentration of Methyl 2-(4-oxocyclohexyl)acetate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

-

Calculation:

-

Calculate the solubility from the measured concentration in the saturated solution, taking into account the dilution factor. Express the result in units such as g/L or mg/mL.

-

Stability Testing Protocol (adapted from ICH/WHO Guidelines)

This protocol outlines a systematic approach to evaluating the stability of Methyl 2-(4-oxocyclohexyl)acetate under various environmental conditions.[2][6][9][10]

-

Sample Preparation:

-

Prepare multiple, identical samples of pure Methyl 2-(4-oxocyclohexyl)acetate in inert, sealed containers (e.g., amber glass vials with Teflon-lined caps).

-

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Incubate samples in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Incubate samples in a basic solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Expose samples to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose samples to dry heat (e.g., 80 °C).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples under the conditions specified in Table 4 for a defined period.

-

Table 4: Recommended Storage Conditions for Stability Testing

Study Type Storage Condition Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH | Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH |

-

-

Analysis:

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact compound from its degradation products.

-

Quantify the amount of remaining Methyl 2-(4-oxocyclohexyl)acetate and any major degradation products.

-

Assess physical properties such as appearance and color.

-

-

Data Evaluation:

-

Plot the concentration of Methyl 2-(4-oxocyclohexyl)acetate versus time for each condition to determine the degradation rate.

-

Identify and, if possible, characterize the major degradation products.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the experimental determination of the solubility and stability of a chemical compound like Methyl 2-(4-oxocyclohexyl)acetate.

Caption: Workflow for Solubility and Stability Testing.

Potential Degradation Pathways

This diagram illustrates the primary potential degradation pathways for Methyl 2-(4-oxocyclohexyl)acetate.

Caption: Potential Degradation Pathways.

Conclusion

While specific, publicly available experimental data on the solubility and stability of Methyl 2-(4-oxocyclohexyl)acetate is scarce, this technical guide provides a robust framework for understanding and evaluating these critical properties. The predicted solubility and stability profiles, based on the compound's chemical structure and established principles, offer valuable initial guidance. For definitive quantitative data, the detailed experimental protocols provided herein, which are based on international standards, should be implemented. The visualizations offer a clear overview of the necessary experimental workflows and potential chemical transformations. This guide serves as a critical resource for any researcher or drug development professional initiating work with this compound, ensuring a systematic and scientifically sound approach to its characterization.

References

- 1. CAS 66405-41-2: methyl (4-oxocyclohexyl)acetate [cymitquimica.com]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. Methyl 2-(4-oxocyclohexyl)acetate | C9H14O3 | CID 21249113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. qlaboratories.com [qlaboratories.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 10. www3.paho.org [www3.paho.org]

Synonyms for "Methyl 2-(4-oxocyclohexyl)acetate" like "(4-Oxo-Cyclohexyl)-acetic acid methyl ester"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(4-oxocyclohexyl)acetate, a versatile organic compound. This document delves into its chemical identity, physical properties, synthesis protocols, and key chemical reactions, presenting the information in a clear and structured format to support research and development activities.

Chemical Identity and Synonyms

Methyl 2-(4-oxocyclohexyl)acetate is a cyclic ketoester with the chemical formula C₉H₁₄O₃. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

Table 1: Synonyms for Methyl 2-(4-oxocyclohexyl)acetate

| Synonym | Source |

| (4-Oxo-Cyclohexyl)-acetic acid methyl ester | Generic |

| Methyl (4-oxocyclohexyl)acetate | IUPAC Name |

| 4-(methoxycarbonylmethyl)cyclohexanone | Synonym |

| Cyclohexaneacetic acid, 4-oxo-, methyl ester | CAS Name |

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(4-oxocyclohexyl)acetate is presented in the table below, offering a quick reference for experimental planning.

Table 2: Physicochemical Data of Methyl 2-(4-oxocyclohexyl)acetate

| Property | Value | Source |

| Molecular Weight | 170.21 g/mol | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Boiling Point | 247.8 °C at 760 mmHg | [1] |

| Density | 1.06 g/cm³ | [1] |

| Refractive Index | 1.454 | [1] |

| Flash Point | 103.2 °C | [1] |

| CAS Number | 66405-41-2 | [1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Methyl 2-(4-oxocyclohexyl)acetate.

Synthesis via Wittig Reaction and Hydrogenation

A common and effective method for the synthesis of Methyl 2-(4-oxocyclohexyl)acetate involves a two-step process: a Wittig reaction to form the unsaturated ester followed by catalytic hydrogenation.

3.1.1. Step 1: Synthesis of Methyl (4-oxocyclohexylidene)acetate (Wittig Reaction)

This step utilizes a Wittig reaction between cyclohexan-1,4-dione and methyl (triphenylphosphoranylidene)acetate to generate the α,β-unsaturated ester.

-

Reactants: Cyclohexan-1,4-dione, Methyl (triphenylphosphoranylidene)acetate.

-

Solvent: A suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

To a solution of methyl (triphenylphosphoranylidene)acetate in the chosen solvent, add cyclohexan-1,4-dione portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield Methyl (4-oxocyclohexylidene)acetate.

-

3.1.2. Step 2: Synthesis of Methyl 2-(4-oxocyclohexyl)acetate (Catalytic Hydrogenation)

The unsaturated ester from the previous step is then reduced to the saturated ketoester via catalytic hydrogenation.[2]

-

Reactant: Methyl (4-oxocyclohexylidene)acetate (1.77 mmol).[2]

-

Catalyst: 10% Palladium on charcoal (300 mg).[2]

-

Solvent: Ethanol (10 mL).[2]

-

Procedure:

-

Dissolve Methyl (4-oxocyclohexylidene)acetate (2.97 g, 1.77 mmol) in ethanol (10 mL).[2]

-

Add 10% palladium on charcoal (300 mg) to the solution.[2]

-

Place the reaction mixture in a hydrogenation system and stir at room temperature for 6 hours.[2]

-

After the reaction is complete, filter the solution through Celite to remove the catalyst.[2]

-

Concentrate the filtrate under reduced pressure.[2]

-

Purify the resulting residue by flash column chromatography (Ethyl acetate/hexane; 2:8) to obtain Methyl 2-(4-oxocyclohexyl)acetate.[2]

-

Synthesis Workflow

References

The Versatile Building Block: A Technical Guide to Methyl 2-(4-oxocyclohexyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and application of methyl 2-(4-oxocyclohexyl)acetate, a valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile precursor for the construction of complex molecular architectures, most notably in the pharmaceutical industry as a key intermediate in the synthesis of cariprazine, an atypical antipsychotic.

Physicochemical Properties

Methyl 2-(4-oxocyclohexyl)acetate is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 66405-41-2 |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Density | 1.06 g/cm³ |

| Boiling Point | 247.8 °C at 760 mmHg |

| Flash Point | 103.2 °C |

| Refractive Index | 1.454 |

Synthesis of Methyl 2-(4-oxocyclohexyl)acetate

The synthesis of methyl 2-(4-oxocyclohexyl)acetate can be achieved through several routes. Two common and effective methods are detailed below.

Catalytic Hydrogenation of Methyl p-hydroxyphenylacetate

A prevalent method involves the catalytic hydrogenation of the aromatic ring of methyl p-hydroxyphenylacetate. This approach provides a straightforward route to the desired cyclohexanone derivative.

Caption: Synthesis via Catalytic Hydrogenation.

Experimental Protocol:

A solution of methyl p-hydroxyphenylacetate (1 equivalent) in methanol is placed in a high-pressure autoclave. A catalytic amount of a noble metal catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C) (typically 5-10 mol%), is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling and depressurization, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

| Parameter | Condition |

| Starting Material | Methyl p-hydroxyphenylacetate |

| Catalyst | Ru/C or Rh/C |

| Solvent | Methanol |

| Hydrogen Pressure | 50-100 atm |

| Temperature | 80-120 °C |

| Typical Yield | > 90% |

Reformatsky Reaction of 1,4-Cyclohexanedione

An alternative approach utilizes the Reformatsky reaction, where 1,4-cyclohexanedione is reacted with a zinc enolate of a haloacetate. This method directly constructs the carbon skeleton.

Caption: Synthesis via Reformatsky Reaction.

Experimental Protocol:

To a suspension of activated zinc dust (1.5-2 equivalents) in an anhydrous solvent such as THF or benzene, a solution of 1,4-cyclohexanedione (1 equivalent) and methyl bromoacetate (1.2 equivalents) is added dropwise under an inert atmosphere. The reaction is initiated, often with gentle heating or sonication. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

| Parameter | Condition |

| Starting Materials | 1,4-Cyclohexanedione, Methyl bromoacetate |

| Reagent | Activated Zinc dust |

| Solvent | THF or Benzene |

| Temperature | Room temperature to reflux |

| Typical Yield | 60-80% |

Key Reactions and Applications

The ketone functionality of methyl 2-(4-oxocyclohexyl)acetate is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

Wittig Reaction for Olefination

The Wittig reaction is a powerful tool for converting the ketone into an exocyclic alkene. This is a crucial step in the synthesis of various pharmaceutical intermediates.

Caption: Wittig Olefination of the Ketone.

Experimental Protocol (adapted from a similar transformation):

To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise. The resulting orange-red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of methyl 2-(4-oxocyclohexyl)acetate (1 equivalent) in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 2-(4-methylenecyclohexyl)acetate.

| Parameter | Condition |

| Phosphonium Salt | Methyltriphenylphosphonium bromide |

| Base | n-Butyllithium |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temperature |

| Typical Yield | 70-90% |

Reduction to Hydroxy Ester

The ketone can be selectively reduced to the corresponding alcohol, yielding methyl 2-(4-hydroxycyclohexyl)acetate. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

Caption: Reduction of the Ketone to an Alcohol.

Experimental Protocol:

To a solution of methyl 2-(4-oxocyclohexyl)acetate (1 equivalent) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC. The reaction is then quenched by the careful addition of acetone, followed by water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product, typically as a mixture of cis and trans isomers. The isomeric ratio can be determined by NMR spectroscopy.

| Parameter | Condition |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0 °C |

| Typical Yield | > 95% |

| Stereoselectivity | Generally low, yielding a mixture of cis and trans isomers. More sterically demanding reducing agents (e.g., L-Selectride®) can offer higher stereoselectivity. |

Application in the Synthesis of Cariprazine

A prominent application of methyl 2-(4-oxocyclohexyl)acetate derivatives is in the synthesis of the antipsychotic drug cariprazine. The core cyclohexylacetic acid moiety is a fundamental part of the final drug structure. The synthesis often involves the transformation of the ketone to an amine, followed by further functionalization.

Caption: Role in the Synthesis of Cariprazine.

The synthesis of cariprazine highlights the importance of controlling the stereochemistry of the 4-substituted cyclohexyl ring, with the trans isomer being the desired configuration in the final drug molecule. Synthetic strategies often employ methods to either separate the cis/trans isomers or to direct the synthesis towards the trans product.

Spectroscopic Data

The structural elucidation of methyl 2-(4-oxocyclohexyl)acetate and its derivatives relies on standard spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Methyl 2-(4-oxocyclohexyl)acetate | 3.68 (s, 3H, OCH₃), 2.45-2.20 (m, 4H), 2.20-2.00 (m, 3H), 1.80-1.50 (m, 4H) | 210.5 (C=O, ketone), 172.8 (C=O, ester), 51.7 (OCH₃), 40.8 (CH₂), 38.5 (CH), 34.2 (CH₂) |

| Methyl 2-(4-hydroxycyclohexyl)acetate (isomer mixture) | 3.67 (s, 3H), 3.60-3.40 (m, 1H, CHOH), 2.25-1.20 (m, 11H) | 173.5, 70.1 (trans-CHOH), 68.9 (cis-CHOH), 51.6, 41.2, 35.8, 34.5, 31.2 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Conclusion

Methyl 2-(4-oxocyclohexyl)acetate is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and the reactivity of its ketone and ester functionalities provide access to a wide range of more complex molecules. Its role as a key intermediate in the synthesis of pharmaceuticals like cariprazine underscores its importance in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate its use in the research and development endeavors of chemists and pharmaceutical scientists.

The Versatile Scaffold: Unlocking the Research Potential of Methyl 2-(4-oxocyclohexyl)acetate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-(4-oxocyclohexyl)acetate, a seemingly simple organic molecule, holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its inherent structural features—a cyclohexane ring, a ketone functional group, and a methyl ester—provide multiple points for chemical modification, making it an attractive starting material for the synthesis of complex and biologically active compounds. This technical guide explores the core research applications of Methyl 2-(4-oxocyclohexyl)acetate, focusing on its pivotal role in the synthesis of neurologically active agents, particularly dopamine receptor modulators. We will delve into detailed synthetic pathways, experimental protocols, and the underlying chemical principles that make this compound a valuable asset in the modern drug development pipeline.

Core Properties and Synthetic Accessibility

Methyl 2-(4-oxocyclohexyl)acetate is a colorless to pale yellow liquid with the chemical formula C9H14O3 and a molecular weight of 170.21 g/mol .[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 66405-41-2 |

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| Boiling Point | 247.8 °C at 760 mmHg |

| Density | 1.06 g/cm³ |

| Flash Point | 103.2 °C |

A summary of the key physicochemical properties of Methyl 2-(4-oxocyclohexyl)acetate.

The compound is commercially available from various suppliers, ensuring its accessibility for research purposes.[2][3][4] Its synthesis can be achieved through several established organic chemistry routes, often starting from more common cyclohexanone derivatives.

Application in the Synthesis of Dopamine Receptor Modulators: The Cariprazine Case Study

A primary and highly significant application of the Methyl 2-(4-oxocyclohexyl)acetate scaffold lies in the synthesis of dopamine receptor modulators. The core structure of this molecule is a key component of the antipsychotic drug cariprazine .[5][6][7][8][9] Cariprazine is a potent dopamine D2 and D3 receptor partial agonist, with a higher affinity for the D3 receptor, and is used in the treatment of schizophrenia and bipolar disorder.[10]

The journey from Methyl 2-(4-oxocyclohexyl)acetate to a cariprazine precursor hinges on a critical chemical transformation: reductive amination . This reaction converts the ketone functional group into an amine, which is a cornerstone of the cariprazine structure.

Synthetic Pathway Overview

The logical synthetic pathway from Methyl 2-(4-oxocyclohexyl)acetate to a key cariprazine intermediate can be envisioned as a two-step process:

-

Reductive Amination: Conversion of the ketone to a primary amine.

-

Urea Formation: Reaction of the newly formed amine with a suitable reagent to introduce the dimethylurea moiety present in cariprazine.

This synthetic strategy is illustrated in the workflow diagram below.

Figure 1. Synthetic workflow from Methyl 2-(4-oxocyclohexyl)acetate to a cariprazine precursor.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the key transformations. These protocols are based on established methodologies for reductive amination and urea formation and are adaptable for the specific substrate, Methyl 2-(4-oxocyclohexyl)acetate.

1. Reductive Amination of Methyl 2-(4-oxocyclohexyl)acetate

This procedure outlines the conversion of the ketone to a primary amine using ammonia and a reducing agent. Sodium cyanoborohydride is a common choice for its selectivity in reducing imines in the presence of ketones.[11]

Materials:

-

Methyl 2-(4-oxocyclohexyl)acetate

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)[12]

-

Methanol or another suitable protic solvent

-

Acetic acid (catalyst)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 2-(4-oxocyclohexyl)acetate (1 equivalent) in methanol.

-

Add ammonium acetate (10-20 equivalents) or a solution of ammonia in methanol.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions. Caution: NaBH3CN is toxic and should be handled with appropriate safety precautions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(4-aminocyclohexyl)acetate.

-

Purify the product by column chromatography on silica gel if necessary.

2. Formation of the Dimethylurea Moiety

This protocol describes the reaction of the synthesized amine with dimethylcarbamoyl chloride to form the corresponding urea, a key structural feature of cariprazine.[13]

Materials:

-

Methyl 2-(4-aminocyclohexyl)acetate (from the previous step)

-

Dimethylcarbamoyl chloride

-

A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate